Receptor Subtype Selectivity: PF2562 D1/D5 Specificity Versus D2/D3/D4 Off-Target Binding
PF2562 demonstrates high selectivity for D1/D5 receptors, with no appreciable binding to human D2, D3, or D4 receptors at concentrations up to 10 μM . This profile contrasts with non-selective D2/D3 agonists such as pramipexole, which binds D3 receptors with a Ki of 0.5 nM [1], and ropinirole, which shows D3 Ki values in the low nanomolar range. The >88-fold selectivity window (10,000 nM vs. 113 nM) between D2/D3/D4 and D1 provides a quantitative basis for selecting PF2562 when D2/D3-mediated adverse effects must be minimized.
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity window |
|---|---|
| Target Compound Data | D1 Ki: 113 nM; D2/D3/D4 IC50: >10,000 nM (no appreciable binding) |
| Comparator Or Baseline | Pramipexole: D3 Ki ≈ 0.5 nM; Ropinirole: D3 Ki low nM range |
| Quantified Difference | >88-fold selectivity window for D1 over D2/D3/D4 for PF2562; pramipexole and ropinirole show high D3 affinity (Ki ~0.5 nM and low nM) |
| Conditions | Radioligand binding assays using human recombinant dopamine receptors expressed in CHO or HEK293 cells |
Why This Matters
This selectivity profile reduces the risk of D3-mediated adverse effects such as impulse control disorders and somnolence, making PF2562 a mechanistically distinct alternative to D2/D3 agonists for Parkinson's disease research applications.
- [1] Kvernmo T, et al. A review of the receptor-binding and pharmacokinetic properties of dopamine agonists. Clin Ther, 2006. View Source
